Ethyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate
Description
Ethyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate is a synthetic ester derivative of a cyclopenta[c]chromen core. Its structure features:
- A cyclopenta[c]chromen backbone with a ketone group at position 4 and a methyl substituent at position 7.
- An ethoxy acetate group (-OCH₂COOEt) attached via an ether linkage at position 9. The compound is structurally related to coumarin derivatives, which are known for diverse biological activities, including anticoagulant and anti-inflammatory properties .
Properties
IUPAC Name |
ethyl 2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-3-20-15(18)9-21-13-7-10(2)8-14-16(13)11-5-4-6-12(11)17(19)22-14/h7-8H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCFHOOZJXDVNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=CC2=C1C3=C(CCC3)C(=O)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate involves several steps. One common method includes the reaction of specific anthranilic acid derivatives under controlled conditions . The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis .
Chemical Reactions Analysis
Ethyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules . Additionally, it may be used in the industry for the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of Ethyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Differences |
|---|---|---|---|---|
| Ethyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate (Target Compound) | C₁₆H₁₆O₅ | 288.29* | Not explicitly listed | Ethyl ester of the acetic acid derivative. |
| [(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid | C₁₅H₁₄O₅ | 274.28 | 307549-54-8 | Free carboxylic acid form; lacks esterification. |
| Mthis compound | C₁₅H₁₄O₅ | 274.27 | 314744-25-7 | Methyl ester instead of ethyl. |
| 2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid | C₁₅H₁₄O₅ | 274.28 | 304675-01-2 | Methyl substituent at position 6 instead of 7. |
| Ethyl (6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate | C₂₃H₂₂O₅ | 378.42 | — | Phenyl group added; substituent at position 6. |
*Calculated based on ethyl substitution replacing methyl in C₁₅H₁₄O₅.
Key Observations:
Ester vs. Acid Forms : The free carboxylic acid (CAS 307549-54-8) exhibits higher polarity and lower lipophilicity compared to its methyl and ethyl esters, impacting solubility and bioavailability .
Functional Group Additions : The phenyl-substituted analog (C₂₃H₂₂O₅) demonstrates how bulky groups enhance steric hindrance, which may influence binding affinity in pharmacological contexts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
